

Evolutionary Conservation of the Mitochondrial Import Protein 1 (MIM1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial Import Protein 1 (**MIM1**) is an integral component of the mitochondrial outer membrane, playing a crucial role in the biogenesis of mitochondrial proteins. As a key player in the MIM (Mitochondrial Import Machinery) complex, **MIM1** facilitates the import and insertion of a subset of α -helical transmembrane proteins into the outer membrane, a process vital for mitochondrial function and overall cellular homeostasis. This technical guide provides an indepth analysis of the evolutionary conservation of the **MIM1** protein, details key experimental protocols for its study, and visualizes its central role in mitochondrial protein import pathways. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial biology and for professionals in drug development targeting mitochondrial pathways.

Introduction to MIM1

MIM1, also known as Tom13 in Saccharomyces cerevisiae, is a small protein embedded in the mitochondrial outer membrane. It forms a complex with MIM2, and this MIM complex is essential for the import of specific mitochondrial outer membrane proteins, particularly those with multiple α -helical transmembrane domains.[1][2] The MIM complex functions in concert with the general translocase of the outer membrane (TOM) complex, specifically cooperating with the receptor Tom70, to recognize and facilitate the membrane integration of its substrate proteins.[2][3] A primary function of **MIM1** is to ensure the correct assembly of the TOM



complex itself, highlighting its critical role in the overall process of mitochondrial protein import. [4][5][6]

Evolutionary Conservation of MIM1

The **MIM1** protein is highly conserved across fungal species, indicating a fundamental and preserved function throughout this kingdom.[4][5] An interesting aspect of **MIM1**'s conservation is the pronounced sequence identity within its transmembrane domain, a feature that is not commonly observed in many other membrane proteins.[4] This suggests a specialized and vital role for this particular region of the protein. While the MIM complex is a hallmark of fungal mitochondria, functional analogs have been identified in other eukaryotes, such as pATOM36 in Trypanosoma brucei, which arose through convergent evolution as it lacks sequence homology to the fungal MIM complex.[7] In mammals, the protein MTCH2 is considered a functional equivalent of the MIM complex.

Quantitative Analysis of MIM1 Conservation in Fungi

To provide a quantitative overview of **MIM1** conservation, the amino acid sequences of **MIM1** orthologs from four diverse fungal species were aligned and analyzed for percentage identity and similarity. Saccharomyces cerevisiae **MIM1** was used as the reference sequence.

Species	UniProt ID	Sequence Length (Amino Acids)	% Identity to S. cerevisiae MIM1	% Similarity to S. cerevisiae MIM1
Saccharomyces cerevisiae	Q08176	113	100%	100%
Schizosaccharo myces pombe	Q9C1W7	71	25.4%	40.8%
Neurospora crassa	Q7SA35	109	22.9%	38.5%
Candida albicans	Q59N08	107	25.2%	43.0%

Table 1: Quantitative analysis of **MIM1** protein sequence conservation across representative fungal species. Percentage identity and similarity were calculated based on a pairwise



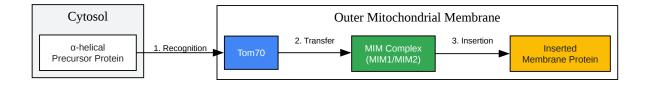
alignment with the Saccharomyces cerevisiae MIM1 protein sequence.

Signaling and Import Pathways Involving MIM1

MIM1 is a central component of the import pathway for α -helical proteins destined for the mitochondrial outer membrane. This pathway is distinct from the import route for β -barrel proteins, which is primarily handled by the SAM (Sorting and Assembly Machinery) complex.

The MIM1-Mediated Protein Import Pathway

The import process for **MIM1** substrates, particularly polytopic (multi-spanning) α -helical proteins, is initiated by the recognition of the precursor protein by the Tom70 receptor of the TOM complex.[8] Following recognition, the precursor is transferred to the MIM complex, which then facilitates its insertion into the outer mitochondrial membrane.[8] The MIM complex can exist in different functional states: in association with the TOM complex to receive substrates from Tom70, as an independent insertase for single-spanning proteins, and in conjunction with the SAM complex to aid in the assembly of TOM subunits.[9]



Click to download full resolution via product page

MIM1-mediated import of α -helical proteins.

Key Experimental Protocols

The study of **MIM1** and its role in mitochondrial protein import relies on a set of specialized biochemical techniques. Below are detailed protocols for two fundamental experimental approaches.

In Vitro Mitochondrial Protein Import Assay



This assay is designed to assess the import of a specific protein into isolated mitochondria. It typically involves the in vitro transcription and translation of the protein of interest in the presence of a radioactive label (e.g., 35S-methionine), followed by incubation with purified, functional mitochondria.

Materials:

- Plasmid DNA encoding the protein of interest under a suitable promoter (e.g., SP6).
- In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).
- 35S-methionine.
- · Isolated, purified yeast mitochondria.
- Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM MgCl2, 2 mM NADH, 2 mM ATP, 5 mM creatine phosphate, 100 μg/ml creatine kinase).
- Proteinase K.
- PMSF (phenylmethylsulfonyl fluoride).
- SDS-PAGE loading buffer.

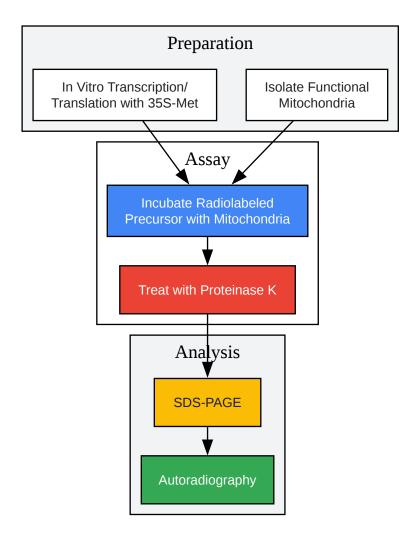
Procedure:

- In Vitro Synthesis of Radiolabeled Precursor Protein:
 - 1. Perform in vitro transcription and translation of the plasmid DNA using a coupled system according to the manufacturer's instructions, including 35S-methionine in the reaction mix to radiolabel the synthesized protein.
- Mitochondrial Import Reaction:
 - In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 μg of mitochondrial protein) with import buffer.
 - 2. Add the in vitro translated, radiolabeled precursor protein to the mitochondrial suspension.



- 3. Incubate the reaction at 25°C for various time points (e.g., 5, 15, 30 minutes) to follow the kinetics of import. A control reaction should be kept on ice.
- Protease Treatment to Remove Non-Imported Protein:
 - 1. Following incubation, divide each sample into two aliquots.
 - 2. To one aliquot, add proteinase K to a final concentration of 50 μ g/ml to digest any protein that has not been imported into the mitochondria. Leave the other aliquot untreated.
 - 3. Incubate on ice for 15-20 minutes.
 - 4. Stop the protease digestion by adding PMSF to a final concentration of 1 mM.
- Analysis of Imported Protein:
 - 1. Re-isolate the mitochondria by centrifugation.
 - 2. Lyse the mitochondrial pellet in SDS-PAGE loading buffer.
 - 3. Separate the proteins by SDS-PAGE.
 - 4. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. Successful import is indicated by a protected protein band in the proteinase K-treated sample.





Click to download full resolution via product page

Workflow for an in vitro mitochondrial protein import assay.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions.[1] This is particularly useful for studying the assembly state of the MIM and TOM complexes and their interactions.

Materials:

Isolated mitochondria.



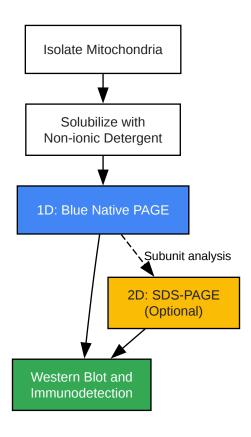
- Solubilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% glycerol, 1% digitonin).
- BN-PAGE sample buffer (containing Coomassie Brilliant Blue G-250).
- BN-PAGE gel system (gradient or non-gradient gels).
- Anode buffer (e.g., 50 mM Bis-Tris pH 7.0).
- Cathode buffer (e.g., 15 mM Bis-Tris pH 7.0, 50 mM Tricine, with and without 0.02% Coomassie Blue G-250).
- Western blotting apparatus and reagents.
- Antibodies specific to the proteins of interest (e.g., anti-MIM1, anti-Tom40).

Procedure:

- Sample Preparation:
 - 1. Resuspend isolated mitochondria in solubilization buffer containing a mild non-ionic detergent like digitonin to gently extract protein complexes.
 - 2. Incubate on ice for 20-30 minutes.
 - 3. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet insoluble material.
 - 4. Transfer the supernatant containing the solubilized protein complexes to a new tube.
 - 5. Add BN-PAGE sample buffer containing Coomassie Brilliant Blue G-250. The Coomassie dye binds to the protein complexes, conferring a net negative charge necessary for migration in the electric field.
- First Dimension: BN-PAGE:
 - Load the prepared samples onto a native polyacrylamide gel (a 4-16% gradient is common).



- 2. Perform electrophoresis at 4°C. Start with a cathode buffer containing Coomassie Blue for the initial part of the run, then switch to a cathode buffer without the dye.
- Second Dimension: SDS-PAGE (Optional):
 - 1. To analyze the subunit composition of the separated complexes, a lane from the BN-PAGE gel can be excised.
 - 2. Incubate the gel strip in SDS-PAGE sample buffer to denature the proteins.
 - 3. Place the strip horizontally on top of a standard SDS-PAGE gel and run the second dimension electrophoresis.
- Analysis:
 - For direct analysis of the BN-PAGE, transfer the separated complexes to a PVDF membrane.
 - 2. Perform immunoblotting using antibodies against the proteins of interest to identify the complexes they are part of.





Click to download full resolution via product page

General workflow for Blue Native PAGE analysis.

Conclusion and Future Directions

The mitochondrial import protein **MIM1** is an evolutionarily conserved and functionally critical component of the machinery responsible for the biogenesis of the mitochondrial outer membrane. Its high degree of conservation among fungi underscores its fundamental role in this eukaryotic kingdom. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of **MIM1** and its associated import pathways. Future research will likely focus on the structural elucidation of the MIM complex, the precise molecular mechanisms of substrate recognition and insertion, and the regulation of the MIM pathway in response to cellular stress and metabolic changes. A deeper understanding of **MIM1** function and its conservation may unveil novel therapeutic targets for diseases linked to mitochondrial dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. uniprot.org [uniprot.org]
- 3. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mim1, a protein required for the assembly of the TOM complex of mitochondria PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mim1, a protein required for the assembly of the TOM complex of mitochondria | EMBO Reports [link.springer.com]
- 6. Mim1, a protein required for the assembly of the TOM complex of mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIM1 Mim1p [Saccharomyces cerevisiae S288C] Gene NCBI [ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evolutionary Conservation of the Mitochondrial Import Protein 1 (MIM1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583709#evolutionary-conservation-of-the-mim1-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com